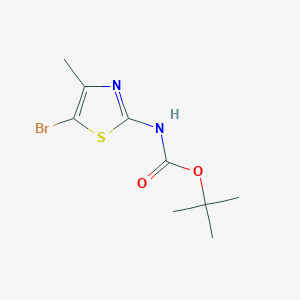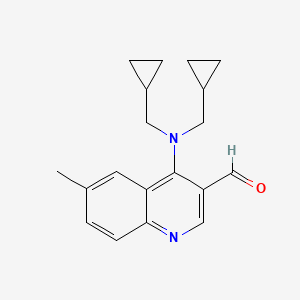
3-Bromo-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1h)-one is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry and organic synthesis. This particular compound is characterized by the presence of a bromine atom at the third position, a cyclopropylmethyl group at the first position, and a tetrahydroquinoline core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1h)-one typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Bromination: The bromine atom is introduced at the third position through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced via a nucleophilic substitution reaction, where a suitable cyclopropylmethyl halide reacts with the tetrahydroquinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
化学反应分析
Types of Reactions
3-Bromo-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1h)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroquinoline derivatives.
Cyclization Reactions: The presence of the cyclopropylmethyl group allows for potential cyclization reactions under specific conditions.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amine, thiol, or ether derivatives.
Oxidation Products: Quinoline derivatives.
Reduction Products: Dihydroquinoline derivatives.
科学研究应用
3-Bromo-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1h)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Industrial Applications: The compound is used in the development of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 3-Bromo-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropylmethyl group play crucial roles in modulating the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
3-Bromoquinoline: Lacks the cyclopropylmethyl group and tetrahydro structure.
1-Cyclopropylmethyl-5,6,7,8-tetrahydroquinolin-2(1h)-one: Lacks the bromine atom.
3-Bromo-5,6,7,8-tetrahydroquinolin-2(1h)-one: Lacks the cyclopropylmethyl group.
Uniqueness
3-Bromo-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1h)-one is unique due to the combination of the bromine atom and the cyclopropylmethyl group, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C13H16BrNO |
|---|---|
分子量 |
282.18 g/mol |
IUPAC 名称 |
3-bromo-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2-one |
InChI |
InChI=1S/C13H16BrNO/c14-11-7-10-3-1-2-4-12(10)15(13(11)16)8-9-5-6-9/h7,9H,1-6,8H2 |
InChI 键 |
IQGWZZWUUBATEX-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C=C(C(=O)N2CC3CC3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol](/img/structure/B11840933.png)


![2-(Quinolin-2-ylthio)benzo[d]thiazole](/img/structure/B11840958.png)
![1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11840970.png)



![5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11840995.png)
![4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde](/img/structure/B11841009.png)
![3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate](/img/structure/B11841011.png)


